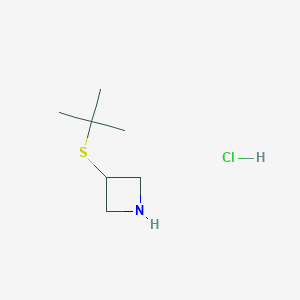

3-(Tert-butylsulfanyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-tert-butylsulfanylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS.ClH/c1-7(2,3)9-6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKWHYFDLMXAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Azetidine Derivative Functionalization (From EP Patent Document)

A notable method involves the synthesis of azetidine derivatives followed by tert-butylsulfanyl substitution under Lewis acid catalysis. The key steps include:

- Preparation of an azetidine intermediate bearing a reactive leaving group (e.g., cyanomethylene or sulfonyl chloride derivatives).

- Reaction with tert-butylsulfonyl chloride or related reagents in the presence of bases such as triethylamine or carbonate at 0°C to room temperature over 18–24 hours.

- Use of solvents such as acetonitrile, acetone, N,N-dimethylformamide, or dichloromethane.

- Subsequent Lewis acid catalysis (e.g., lithium tetrafluoroborate) at room temperature to 100°C for 18–24 hours to afford the tert-butylsulfanyl azetidine compound.

- Final treatment with acid (e.g., trifluoroacetic acid or boron trifluoride etherate) followed by base-mediated workup to yield the hydrochloride salt.

This method emphasizes mild reaction conditions and the use of catalytic systems to facilitate substitution and ring functionalization.

Stepwise Synthesis Including Protection and Deprotection

Some approaches involve:

- Starting from 3-hydroxy azetidine hydrochloride or related intermediates.

- Protection of the azetidine nitrogen with Boc (tert-butyloxycarbonyl) groups to control reactivity.

- Introduction of the tert-butylsulfanyl group through nucleophilic substitution or thiolation reactions, often using potassium tert-butoxide as a base at low temperature (-5 to 0°C) followed by warming to room temperature.

- Deprotection of the Boc group under acidic conditions to yield the free amine hydrochloride salt.

These steps are monitored by thin-layer chromatography (TLC) and high performance liquid chromatography (HPLC) for reaction completion and purity.

Example Synthesis Workflow (Based on Patent Data)

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Preparation of Azetidine Intermediate | Benzylamine + Epichlorohydrin, 0-5°C, 12 h | Ring formation with controlled temperature to prevent side reactions | 88.7% yield, 96.7% purity (HPLC) |

| 2. Hydroxyazetidine Formation | Intermediate + Sodium carbonate, reflux in acetonitrile, 12 h | Cyclization and substitution step to form hydroxyazetidine | High conversion, filtered and purified |

| 3. Hydrogenation & Hydrochloride Formation | Pd/C catalyst, H2 atmosphere, methanol, HCl solution, 8 h | Removal of protecting groups and salt formation | White solid, high purity |

This workflow is adapted for 3-hydroxyazetidine hydrochloride but can be modified for tert-butylsulfanyl substitution by replacing the hydroxy group with the tert-butylsulfanyl moiety using appropriate sulfonyl chloride reagents and bases.

Reaction Conditions and Optimization

- Temperature: Low temperatures (0–5°C) are crucial during nucleophilic substitutions to minimize side reactions and control regioselectivity.

- Solvents: Polar aprotic solvents like acetonitrile and dichloromethane are preferred for substitution reactions; protic solvents like methanol are used in hydrogenation steps.

- Catalysts: Lewis acids (e.g., lithium tetrafluoroborate) and palladium on carbon are employed for activation and hydrogenation respectively.

- Bases: Triethylamine, potassium tert-butoxide, and sodium carbonate are common bases used to facilitate substitution and deprotonation.

- Purification: Filtration, washing with organic solvents (ethyl acetate, petroleum ether), and recrystallization are standard purification techniques.

Analytical and Characterization Data

- HPLC: Used for monitoring reaction progress and purity assessment; typical purity values exceed 95%.

- NMR (1H NMR): Characteristic signals for azetidine ring protons and tert-butyl groups confirm structure.

- Yield: Reported yields vary from 40% to 88%, depending on the step and scale.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 0–25°C (substitution), reflux (80°C) | Low temp for substitution, reflux for cyclization |

| Reaction time | 8–24 hours | Depends on step and scale |

| Solvents | Acetonitrile, dichloromethane, methanol | Choice depends on reaction type |

| Catalysts | Pd/C, Lewis acids (LiBF4, BF3·OEt2) | For hydrogenation and activation |

| Base | Triethylamine, potassium tert-butoxide, sodium carbonate | Facilitate substitution and deprotonation |

| Purity (HPLC) | >95% | High purity required for pharmaceutical use |

| Yield | 40–88% | Varies by step and optimization |

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfanyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tert-butylsulfanyl group.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Azetidine derivatives without the tert-butylsulfanyl group.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butylsulfanyl)azetidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfanyl)azetidine hydrochloride involves its interaction with biological targets through its azetidine ring and tert-butylsulfanyl group. The ring strain in the azetidine moiety allows it to bind effectively to various enzymes and receptors, potentially inhibiting their activity. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences in substituents, molecular weights, and functional groups among 3-(tert-butylsulfanyl)azetidine hydrochloride and related compounds:

Key Observations :

- Electronic Effects : Sulfonyl and trifluoromethyl groups are electron-withdrawing, whereas sulfanyl and alkyl groups are electron-donating, altering reactivity in nucleophilic or electrophilic reactions.

Biological Activity

3-(Tert-butylsulfanyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C7H14ClN

- Molecular Weight : 151.64 g/mol

- CAS Number : 1170108-38-9

The compound features a tert-butylsulfanyl group attached to an azetidine ring, which contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a series of azetidine derivatives demonstrated potent bactericidal effects against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). These compounds were found to interfere with the cell envelope biogenesis of the bacteria, specifically inhibiting late-stage mycolic acid biosynthesis, which is crucial for maintaining the integrity of the bacterial cell wall .

The mechanism by which this compound exerts its biological effects involves:

- Target Interaction : The compound likely interacts with specific enzymes or receptors within microbial cells, disrupting essential biochemical pathways.

- Cell Envelope Disruption : By targeting cell envelope components, it can lead to increased permeability and eventual cell death in susceptible organisms .

Case Studies

-

Antimycobacterial Activity :

- A study identified several azetidine derivatives with MIC values lower than 100 µM against Mycobacterium bovis BCG and other strains. Notably, compounds like BGAz-001 exhibited promising activity with MIC values around 30.5 µM .

- The structure-activity relationship (SAR) analysis revealed that modifications to the azetidine ring significantly influenced antimicrobial potency.

- Pharmacokinetics :

Data Table: Summary of Biological Activities

Q & A

Q. Basic Characterization Workflow

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring structure and tert-butylsulfanyl substitution (e.g., δ 1.3 ppm for tert-butyl protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] = 208.12 g/mol) .

- HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves stereochemistry and salt formation if single crystals are obtainable .

How can researchers design initial biological activity screens for this compound?

Q. Basic Screening Strategy

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (IC₅₀ values) .

- Enzyme Inhibition : Screen against targets like kinases or proteases using fluorometric/colorimetric assays .

How should researchers address contradictory data in the biological activity of structurally similar azetidine derivatives?

Q. Advanced Data Contradiction Analysis

- Structural Comparisons : Use analogs like 3-(4-Methoxyphenoxy)azetidine (85% anticancer activity) and 3-(Benzyloxy)azetidine (78% activity) to identify substituent effects (Table 2, ).

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to minimize experimental noise .

- Computational Modeling : Perform docking studies to compare binding affinities across analogs (e.g., tert-butylsulfanyl vs. methoxy groups) .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. Advanced SAR Design

- Substituent Modification : Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) groups to assess steric effects .

- Bioisosteric Replacement : Swap the sulfanyl group with ether or amine moieties to study electronic influences .

- Pharmacophore Mapping : Identify critical functional groups (e.g., azetidine nitrogen) using 3D-QSAR models .

What experimental approaches can elucidate the mechanism of action of this compound in neuroprotective contexts?

Q. Advanced Mechanistic Studies

- Molecular Docking : Predict interactions with targets like NMDA receptors or acetylcholinesterase .

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify regulated genes (e.g., apoptosis-related Bax/Bcl-2) in neuronal cells .

- Mitochondrial Function Assays : Measure ROS levels and ATP production in SH-SY5Y cells under oxidative stress .

How do researchers compare the reactivity of this compound with other azetidine derivatives in synthetic applications?

Q. Advanced Reactivity Profiling

- Kinetic Studies : Compare reaction rates in nucleophilic substitutions (e.g., with benzyl bromide) to assess steric hindrance from the tert-butyl group .

- Thermal Stability : Use TGA/DSC to evaluate decomposition temperatures versus analogs like 3-(4-Fluorophenoxy)azetidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.